molecular formula C10H12N2O3 B8647721 2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide CAS No. 108494-72-0

2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide

Cat. No. B8647721
Key on ui cas rn: 108494-72-0
M. Wt: 208.21 g/mol
InChI Key: YKZBEIJTRNBOFF-UHFFFAOYSA-N
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Patent
US04772614

Procedure details

To a stirred solution of chloral hydrate (123.5 g) in water (1650 ml) was added a solution of anhydrous sodium sulphate (500 g) in water (640 ml) followed by sodium sulphate decahydrate (644 g). A solution of 4-methoxy-3-methylaniline (94 g) in a mixture of concentrated hydrochloric acid (59 ml) and water (400 ml) was then added, followed by a solution of hydroxylamine hydrochloride (151 g) in water (690 ml). The mixture was boiled for 5 minutes and then left at room temperatue overnight. The solid product was collected, washed with water and dried to give the novel compound, N-(4-methoxy-3-methylphenyl)-2-hydroxyiminoacetamide, m.p. 163°-165°.
Quantity
123.5 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
1650 mL
Type
solvent
Reaction Step One
Name
Quantity
640 mL
Type
solvent
Reaction Step One
Name
sodium sulphate decahydrate
Quantity
644 g
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Quantity
59 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
151 g
Type
reactant
Reaction Step Four
Name
Quantity
690 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[OH2:15].O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].[CH3:32][O:33][C:34]1[CH:40]=[CH:39][C:37]([NH2:38])=[CH:36][C:35]=1[CH3:41].Cl.Cl.[NH2:44]O>O>[CH3:32][O:33][C:34]1[CH:40]=[CH:39][C:37]([NH:38][C:3](=[O:5])[CH:2]=[N:44][OH:15])=[CH:36][C:35]=1[CH3:41] |f:1.2.3,4.5.6.7.8.9.10.11.12.13.14.15.16,19.20|

Inputs

Step One
Name
Quantity
123.5 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
500 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1650 mL
Type
solvent
Smiles
O
Name
Quantity
640 mL
Type
solvent
Smiles
O
Step Two
Name
sodium sulphate decahydrate
Quantity
644 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
94 g
Type
reactant
Smiles
COC1=C(C=C(N)C=C1)C
Name
Quantity
59 mL
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
151 g
Type
reactant
Smiles
Cl.NO
Step Five
Name
Quantity
690 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
WAIT
Type
WAIT
Details
left at room temperatue overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid product was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=C(C=C(C=C1)NC(C=NO)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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